N-甲基(1-萘基)-N-(1-萘基甲基)甲胺

描述

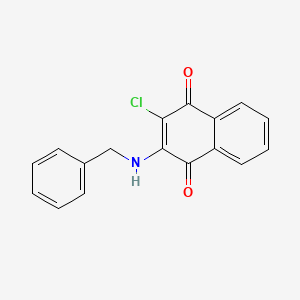

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine is a compound that falls within the category of N-methylated 1-naphthylamines, which are known for their significance in various chemical and biological processes. These compounds are of interest due to their potential applications in chemistry, biology, and materials science, particularly because of their photophysical properties and the ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of N-methylated 1-naphthylamines can be achieved through several methods. One approach involves the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent in the presence of a [Cp*IrCl2]2/NaOH system. This method is noted for its low catalyst loading, broad substrate scope, and excellent selectivities . Another efficient and convenient method for synthesizing functionalized 1-naphthylamines, including N-methylated derivatives, is through Cu(I)-catalyzed benzannulation of terminal alkynes, 2-bromoaryl ketones, and amides in water under Pd- and ligand-free conditions. This method has been successful in synthesizing a wide range of functionalized 1-naphthylamines with isolated yields up to 95% .

Molecular Structure Analysis

The molecular structure of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine is not directly discussed in the provided papers. However, the structure of related compounds, such as N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, has been established using NMR spectroscopy, elemental analysis, and mass spectrometry . These techniques could similarly be applied to determine the structure of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine.

Chemical Reactions Analysis

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine and related compounds can participate in various chemical reactions. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine has been used as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to provide β-lactams . Additionally, the reactivity of methanal with 2-naphthylamines has been studied, revealing that methanal behaves as a very electron-deficient oxo-compound, which could imply interesting reactivity for N-methylated 1-naphthylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylated 1-naphthylamines are influenced by the functional groups attached to the naphthylamine core. These compounds exhibit intriguing photophysical properties, such as tunable and polarity-sensitive fluorescence emission and large Stokes shifts. The unique polarity-sensitive fluorescence response of these compounds has been utilized in biological applications, such as imaging lipid droplets in cells . The synthesis of isoaaptamine, a PKC inhibitor, and its analogs, which are structurally related to N-methylated 1-naphthylamines, also highlights the importance of these compounds in medicinal chemistry .

科学研究应用

科学研究中的塑料闪烁体

已经探索了基于聚甲基丙烯酸甲酯 (PMMA) 的塑料闪烁体,当它们与各种发光染料结合时,它们的闪烁特性。研究表明,用八氘萘或 1,3-二乙烯基苯等替代品代替萘等常规二次溶剂,不会显着改变闪烁体的效率、光学透明度或对热、光和辐射损伤的稳定性。将 1,1,3-三甲基-3-苯基茚等化合物加入这些闪烁体中可以增强这些特性。已成功使用 n-联苯、2,5-二苯基恶唑和其他发光活化剂,其中 n-双-(邻甲基苯乙烯基)-苯和 1,4-二-(5-苯基-2-恶唑基)-苯等化合物用作有效的波长转换器 (Salimgareeva 和 Kolesov,2005)。

萘醌在药理学中的应用

源自萘萘醌类化合物表现出广泛的药理活性。7-甲基胡桃醌 (7-MJ) 是一种具有生物活性的萘醌类化合物,已显示出各种药理作用,包括抗菌、抗真菌、抗癌、抗结核、抗炎和抗病毒活性。已经描述了 7-MJ 的半合成,突出了其作为药理剂的潜力 (Mbaveng 和 Kuete,2014)。

甲醇的合成和分解

已经综述了甲醇的合成和分解,重点是其在热能传输系统中的应用。此过程包括从工业来源回收废弃或未使用的热量,并通过化学反应将其用于热能需求。低温分解和合成催化剂以及液相反应器的开发一直是重点。已经开发出用于甲酸甲酯分解和合成反应的有希望的催化剂,表明基于甲醇合成和分解过程的创新能源传输系统具有潜力 (Liu 等人,2002)。

园艺中的乙烯抑制

乙烯感知抑制剂 1-甲基环丙烯 (1-MCP) 已被广泛研究其对水果和蔬菜的影响。它已商业化并迅速被世界各地的许多苹果产业采用。对 1-MCP 的研究帮助进一步了解了乙烯在成熟和衰老中的作用,并考虑将其应用于其他产品以提高产品质量的维持 (Watkins,2006)。

属性

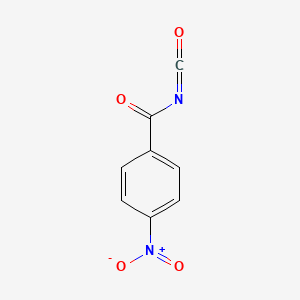

IUPAC Name |

N-methyl-1-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21/h2-15H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYZHECSPYIYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278885 | |

| Record name | NSC10424 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine | |

CAS RN |

5418-22-4 | |

| Record name | NSC10424 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10424 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)

![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)